1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

Description

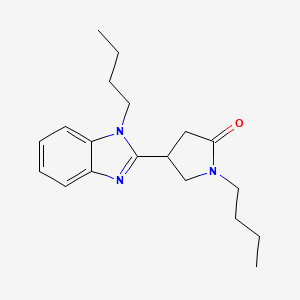

1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety and dual butyl chains.

Properties

IUPAC Name |

1-butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O/c1-3-5-11-21-14-15(13-18(21)23)19-20-16-9-7-8-10-17(16)22(19)12-6-4-2/h7-10,15H,3-6,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXWXTUOUMPJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic compound that belongs to the class of benzodiazole derivatives. Its unique structural features, including a pyrrolidinone core and a substituted benzimidazole moiety, suggest potential pharmacological applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.

Structural Characteristics

The compound can be represented by the following structural formula:

Key Structural Features:

- Pyrrolidinone Ring : This five-membered ring is known for its involvement in various biological activities.

- Benzimidazole Moiety : A heterocyclic structure that enhances the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds within this class possess significant antimicrobial properties. For instance, derivatives have been tested against various bacteria and fungi, demonstrating effective inhibition at varying concentrations.

Anticancer Properties

Preliminary research suggests that this compound may induce apoptosis in cancer cells. Mechanistic studies indicate that it could inhibit specific signaling pathways associated with cell proliferation.

Anti-inflammatory Effects

The compound has been noted for its potential to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity.

- Receptor Modulation : The pyrrolidinone structure may interact with cellular receptors, affecting signal transduction pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 1-butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | Similar core structure | Enhanced anti-inflammatory properties |

| 4-(1-butylbenzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | Different substitutions | Notable anticancer activity |

| 4-(N-methyl-N-propylamino)-benzamide | Different functional groups | Potent sodium channel blocker |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could reduce cell viability in several cancer cell lines (e.g., MCF7 breast cancer cells) by approximately 60% at a concentration of 25 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through caspase activation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and properties of analogous compounds:

Key Findings from Comparative Studies

In contrast, the hydrochloride salt derivative (MW 442.0) exhibits improved solubility due to ionic character . Cyclohexylmethyl substitution (MW 353.51) further increases hydrophobicity, which may hinder absorption in polar biological environments .

Conversely, the piperidinyl-oxoethyl linker in introduces conformational flexibility and hydrogen-bonding capacity, which could enhance target engagement.

Biological Activity Trends :

Limitations and Contradictions

- Substituent Optimization: and suggest that phenoxyalkyl groups improve solubility, but bulky substituents (e.g., 2,6-dimethylphenoxy in ) may counteract this by increasing molecular volume.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.